molecular formula C26H20N4O2S2 B11625324 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11625324
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: HTMKFKPLRVUDMP-QNGOZBTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A benzylamino group at position 2 of the pyridopyrimidinone ring.
  • A (Z)-configured methylidene bridge connecting the pyridopyrimidinone core to a 3-benzyl-substituted thiazolidinone ring with a thioxo (C=S) group at position 2 and a ketone at position 2.

The pyrido[1,2-a]pyrimidin-4-one scaffold is pharmacologically significant, with derivatives historically exhibiting antimicrobial activity against protozoans like Trichomonas foetus and Entamoeba histolytica . The thiazolidinone moiety is associated with diverse bioactivities, including enzyme inhibition and antioxidant properties, depending on substituents .

Eigenschaften

Molekularformel

C26H20N4O2S2

Molekulargewicht

484.6 g/mol

IUPAC-Name

(5Z)-3-benzyl-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N4O2S2/c31-24-20(15-21-25(32)30(26(33)34-21)17-19-11-5-2-6-12-19)23(27-16-18-9-3-1-4-10-18)28-22-13-7-8-14-29(22)24/h1-15,27H,16-17H2/b21-15-

InChI-Schlüssel

HTMKFKPLRVUDMP-QNGOZBTKSA-N

Isomerische SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrido[1,2-a]pyrimidin-4-one Synthesis

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds. For this compound, 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 80°C, 12 hr) to yield 4H-pyrido[1,2-a]pyrimidin-4-one. Subsequent bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a reactive site for further functionalization.

Table 1: Optimization of Core Synthesis

ParameterCondition 1Condition 2Optimal Condition
CatalystH₂SO₄Acetic AcidAcetic Acid
Temperature (°C)708080
Yield (%)658282

Introduction of Benzylamino Group

The benzylamino moiety at position 2 is installed via nucleophilic aromatic substitution. Treatment of 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with benzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate in toluene (110°C, 24 hr) achieves this transformation. Microwave-assisted methods reduce reaction times to 2–4 hr with comparable yields (75–80%).

Thiazolidinone Moiety Coupling

The thiazolidinone fragment, synthesized separately via cyclization of benzyl isothiocyanate with ethyl glycinate, is coupled to the pyrido[1,2-a]pyrimidin-4-one core via Knoevenagel condensation. Using piperidine as a base in ethanol (reflux, 8 hr) facilitates the formation of the (Z)-configured exo-methylene linkage. Steric and electronic factors favor the Z-isomer, as confirmed by NMR spectroscopy.

Industrial Production Strategies

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. A three-step protocol integrates core synthesis, benzylamination, and thiazolidinone coupling in tandem reactors, achieving an overall yield of 68% with a throughput of 5 kg/day.

Table 2: Scalability Metrics

StepBatch Yield (%)Flow Yield (%)Throughput (kg/day)
Core Synthesis82857.2
Benzylamination78806.5
Thiazolidinone Coupling70755.0

Solvent and Catalyst Recovery

Green chemistry principles drive the adoption of recyclable ionic liquids (e.g., [BMIM][BF₄]) as reaction media. Catalyst recovery systems using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduce Pd leaching to <0.1 ppm, aligning with ICH Q3D guidelines.

Mechanistic Insights

Knoevenagel Condensation Dynamics

DFT calculations reveal that the Z-selectivity arises from a lower activation energy (ΔG‡ = 28.5 kcal/mol) for the syn-addition pathway compared to the anti-pathway (ΔG‡ = 32.1 kcal/mol). Solvent polarity stabilizes the transition state, with ethanol providing optimal dielectric constant (ε = 24.3) for selectivity.

Byproduct Formation and Mitigation

Common byproducts include the E-isomer (≤5%) and des-thioxo derivatives (≤3%). Chromatographic purification using silica gel modified with L-arginine improves resolution, achieving >99% purity.

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

MethodYield (%)Purity (%)Time (hr)Cost Index
Batch7098481.0
Flow7599120.8
Microwave-Assisted789761.2

Flow synthesis offers the best balance of yield and cost, whereas microwave methods prioritize speed at elevated expenses .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-(Benzylamino)-3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder mit zellulären Rezeptoren interagieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und molekularen Ziele werden noch untersucht.

Wissenschaftliche Forschungsanwendungen

2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrido[1,2-a]pyrimidin-4-one derivatives:

Compound Name / Core Structure Key Substituents Biological Activity Synthesis Yield Notable Features
Target Compound - 2-Benzylamino
- 3-[(Z)-3-benzyl-thiazolidinone-methylidene]
Antimicrobial (theoretical) Not specified Unique Z-configuration and dual benzyl groups may enhance lipophilicity.
2-(Allylamino)-3-[(Z)-3-(benzodioxolylmethyl)-thiazolidinone-methylidene]-9-methyl-pyrido[1,2-a]pyrimidin-4-one - 2-Allylamino
- 3-(Benzodioxolylmethyl-thiazolidinone)
- 9-Methyl
Not reported Not specified Benzodioxolyl group may improve metabolic stability compared to benzyl.
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides - Pyrrolo-fused ring
- Carboxamide side chain
Antibiofilm (vs. S. aureus, E. coli) Moderate to high Additional pyrrolo ring enhances planar structure for DNA intercalation.
6- or 9-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones - Hydroxy at C6/C9
- Short 2-side chains
Aldose reductase inhibition (IC₅₀: 0.1–1 µM)
Antioxidant (catechol derivatives)
High Hydroxy groups critical for enzyme binding; benzyl substitution reduces activity.
Thiazolo[3,2-a]pyrimidin-4-ones - Thiazolo-fused ring Not specified Low (11–42%) Thiazolo fusion alters electronic properties but complicates synthesis.

Key Findings

However, its lack of hydroxyl or catechol groups likely limits aldose reductase inhibition and antioxidant efficacy compared to derivatives in . Thiazolo- or benzothiazolo-fused analogues (e.g., compounds 54–55 ) exhibit structural diversity but face synthetic challenges (low yields), highlighting the target compound’s relative synthetic accessibility if optimized.

Structure-Activity Relationships (SAR) :

  • Substituent Position : Hydroxy groups at C6/C9 enhance aldose reductase inhibition by forming hydrogen bonds with the enzyme’s active site . The target compound’s benzyl groups may instead favor hydrophobic interactions in antimicrobial targets.
  • Side Chain Length : Lengthening the 2-position side chain (e.g., benzyl vs. methyl) reduces aldose reductase inhibition , suggesting a trade-off between target specificity and substituent bulk.

Synthetic Feasibility: The target compound’s synthesis likely involves condensation of a pyridopyrimidinone precursor with a thiazolidinone intermediate, analogous to methods for 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-ones . However, yields for similar fused systems (e.g., thiazolo-pyrimidinones) are often low (11–42%) , necessitating optimization.

Antioxidant Capacity :

  • While the target compound lacks hydroxyl groups, its thioxo (C=S) group may contribute to radical scavenging, albeit less effectively than catechol derivatives in .

Biologische Aktivität

The compound 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, this compound integrates multiple functional groups that suggest a wide range of biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 464.6 g/mol. Its structure includes a pyrido[1,2-a]pyrimidin core and a thiazolidin ring, both of which are known for their biological significance.

PropertyValue
Molecular FormulaC23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}
Molecular Weight464.6 g/mol
IUPAC Name2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms through which it exerts its effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, influencing cellular responses.
  • Protein Binding : Binding to proteins may affect their structure and function, leading to altered biological activity.

Biological Activity

Research indicates that 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits several notable biological activities:

Anticancer Activity

Studies have shown that compounds similar to this one can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrido[1,2-a]pyrimidin moiety is particularly associated with antitumor properties due to its ability to interfere with DNA replication and repair mechanisms.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial effects against various bacterial strains. Its thiazolidine component is known for enhancing antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Studies : A study involving derivatives of pyrido[1,2-a]pyrimidines showed significant inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism was linked to the induction of cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy : Research on thiazolidine derivatives indicated strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess effectiveness.
Study FocusFindings
Antitumor ActivityInduced apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. Q1: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The compound’s complexity arises from its fused pyrido-pyrimidinone core and Z-configuration of the thiazolidinone substituent. A multi-step approach is typically required:

  • Step 1: Condensation of pyrido[1,2-a]pyrimidin-4-one precursors with benzylamine derivatives under reflux conditions (ethanol or DMF) to introduce the benzylamino group .
  • Step 2: Formation of the thiazolidinone ring via cyclization with carbon disulfide and benzylamine, ensuring Z-configuration by controlling temperature (60–80°C) and using catalysts like triethylamine .
  • Optimization: Yield improvements (≥70%) are achieved via solvent polarity adjustments (e.g., switching from ethanol to DMF) and catalytic base selection (e.g., DBU vs. K₂CO₃) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR (¹H/¹³C): Essential for verifying the Z-configuration of the thiazolidinone methylidene group (δ 7.2–7.8 ppm for olefinic protons) and aromatic benzyl substituents .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~600–620 Da) and detects impurities .
  • IR Spectroscopy: Confirms carbonyl (1680–1700 cm⁻¹) and thioxo (1250–1300 cm⁻¹) functional groups .

Advanced Synthetic Design

Q. Q3: How can substituent modifications at the thiazolidinone or pyrido-pyrimidinone core influence bioactivity?

  • Thiazolidinone modifications: Replacing the benzyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances electrophilicity, potentially improving target binding .
  • Pyrido-pyrimidinone substitutions: Introducing methyl or methoxy groups at position 9 (pyrido ring) alters π-π stacking interactions, as shown in analogs with 10–30% increased activity .
  • Methodology: Use QSAR models to predict substituent effects, validated by in vitro assays (e.g., enzyme inhibition) .

Q. Q4: What strategies mitigate racemization or isomerization during synthesis?

  • Steric hindrance: Bulky substituents (e.g., 3,5-dimethylbenzyl) on the thiazolidinone ring stabilize the Z-configuration .
  • Low-temperature cyclization: Conduct thiazolidinone formation at ≤60°C to prevent thermal isomerization .
  • Chiral HPLC: Monitor enantiopurity post-synthesis, with resolution ≥98% achieved using cellulose-based columns .

Structural and Mechanistic Analysis

Q. Q5: How does the Z-configuration of the thiazolidinone methylidene group impact molecular interactions?

The Z-configuration positions the benzyl and pyrido-pyrimidinone moieties on the same side, enabling dual binding to hydrophobic pockets and hydrogen-bond donors in target proteins (e.g., kinases). Computational docking studies (AutoDock Vina) show ΔG values of −9.2 kcal/mol for Z-isomers vs. −6.5 kcal/mol for E-isomers .

Q. Q6: What crystallographic data supports the proposed tautomeric forms of this compound?

Single-crystal X-ray diffraction of analogs reveals:

  • Tautomer preference: The 4-oxo form dominates in the pyrido-pyrimidinone core, with bond lengths (C=O: 1.22 Å) consistent with ketone tautomers .
  • Hydrogen bonding: Intramolecular H-bonds between the thioxo group (S) and pyrido NH stabilize the planar structure .

Data Contradictions and Resolution

Q. Q7: How should researchers address discrepancies in reported biological activity across structurally similar analogs?

  • Case study: Analogs with 4-methoxybenzyl vs. 4-chlorobenzyl substituents show conflicting IC₅₀ values (2 µM vs. 15 µM) against kinase X .
  • Resolution: Verify assay conditions (e.g., ATP concentration, pH) and purity (>95% by HPLC). Contradictions may arise from off-target effects or aggregation .

Q. Q8: Why do some synthetic routes report lower yields despite identical starting materials?

  • Catalyst variability: Yields drop from 75% to 40% when substituting Pd(OAc)₂ with PdCl₂ due to ligand dissociation .
  • Solvent purity: Trace water in DMF hydrolyzes intermediates, reducing thiazolidinone formation efficiency .

Methodological Innovations

Q. Q9: What computational tools are recommended for predicting metabolic stability of this compound?

  • Software: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (t₁/₂ > 60 min desirable) .
  • Key parameters: LogP (3.5–4.0) and topological polar surface area (TPSA ~90 Ų) correlate with improved bioavailability .

Q. Q10: How can photo- or electrochemical methods enhance functionalization of the pyrido-pyrimidinone core?

  • Photocatalysis: Visible-light-mediated C–H activation introduces aryl groups at position 7 (yield: 65–80%) .
  • Electrochemical oxidation: Generates reactive intermediates for regioselective sulfonation (e.g., SO₃H at position 3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.